1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid
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Overview
Description
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid is a compound that combines the structural elements of benzoxazole and phenylethylamine, stabilized with trifluoroacetic acid. Benzoxazole is a heterocyclic compound known for its diverse applications in medicinal chemistry, while phenylethylamine is a well-known organic compound with various biological activities. The trifluoroacetic acid component enhances the compound’s stability and solubility.
Mechanism of Action
Target of Action
The primary targets of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
The specific mode of action of This compound Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
The exact biochemical pathways affected by This compound Benzoxazole derivatives have been shown to affect a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
The molecular and cellular effects of This compound Benzoxazole derivatives have been reported to have a variety of effects at the molecular and cellular level, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable aldehyde or carboxylic acid derivative under acidic or basic conditions.
Coupling with Phenylethylamine: The benzoxazole derivative is then coupled with phenylethylamine through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the amine product to form the trifluoroacetate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Catalysts and solvents would be optimized to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation Products: Benzoxazole oxides, phenylethylamine derivatives.
Reduction Products: Reduced benzoxazole derivatives, amine derivatives.
Substitution Products: Halogenated benzoxazole derivatives, substituted phenylethylamine derivatives.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine: Without the trifluoroacetic acid component, this compound has different solubility and stability properties.
2-Phenylethylamine Derivatives: These compounds share the phenylethylamine backbone but differ in their substituents, leading to varied biological activities.
Benzoxazole Derivatives: Compounds with different substituents on the benzoxazole ring exhibit diverse chemical and biological properties.
Uniqueness: 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid is unique due to the combination of the benzoxazole and phenylethylamine structures, enhanced by the presence of trifluoroacetic acid. This combination imparts specific chemical stability, solubility, and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.C2HF3O2/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;3-2(4,5)1(6)7/h1-9,12H,10,16H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSALVWFFZVSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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